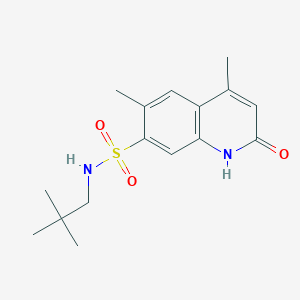
N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a sulfonamide group, which is often associated with antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Alkylation: The final step involves the alkylation of the sulfonamide with 2,2-dimethylpropyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the quinoline core can yield dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes, disrupting their function and leading to antibacterial effects.
Pathways Involved: It may interfere with the synthesis of bacterial cell walls or proteins, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide: can be compared with other quinoline derivatives and sulfonamides, such as:
Uniqueness
This compound: is unique due to the combination of the quinoline core and sulfonamide group, which may confer both antibacterial and antifungal properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1H-quinoline-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-10-7-15(19)18-13-8-14(11(2)6-12(10)13)22(20,21)17-9-16(3,4)5/h6-8,17H,9H2,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMQZHBUCAGZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NCC(C)(C)C)NC(=O)C=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)
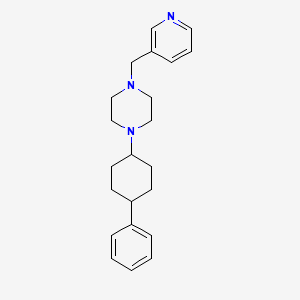
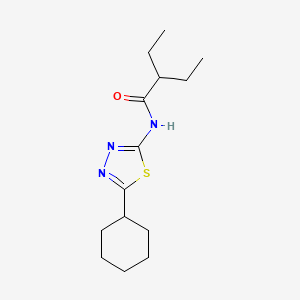
![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-bromophenoxy)propanoate](/img/structure/B5879828.png)
![4-METHYL-5,7-BIS[(3-METHYL-2-BUTENYL)OXY]-2H-CHROMEN-2-ONE](/img/structure/B5879835.png)
![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenoxybutanoate](/img/structure/B5879863.png)
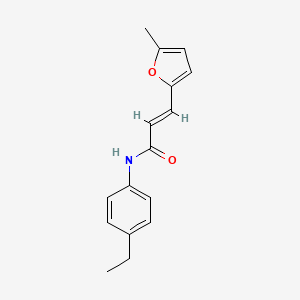
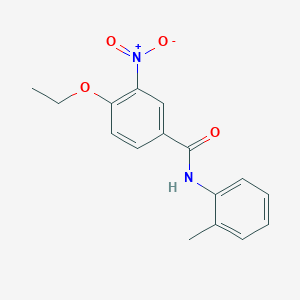
![N-BENZYL-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PROPANAMIDE](/img/structure/B5879871.png)
![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)
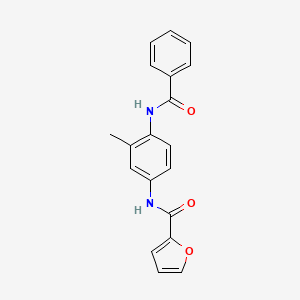
![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5879890.png)
